molecular formula C9H10O4 B3284136 2-Hydroxy-3-methoxy-4-methylbenzoic acid CAS No. 77869-40-0

2-Hydroxy-3-methoxy-4-methylbenzoic acid

Cat. No. B3284136
CAS RN: 77869-40-0
M. Wt: 182.17 g/mol
InChI Key: NVSYSDSIOHDHLQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxy-4-methylbenzoic acid is an organic compound . It is also known as 4-Methoxysalicylic acid . The molecular formula is CH3OC6H3(OH)CO2H . The CAS Number is 2237-36-7 . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Hydroxy-3-methoxy-4-methylbenzoic acid can be achieved using 3-nitro-2-methylbenzoic acid as a raw material. This is converted to 3-amino-2-methylbenzoic acid, which undergoes diazotization and methoxylation to yield the product . Alternatively, 2,6-dichlorotoluene can be used as a raw material. It undergoes methoxylation with sodium methoxide, followed by cyanation with potassium cyanide and hydrolysis to yield the product .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxy-4-methylbenzoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C8H8O3/c1-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research on the lichen Ramalina leiodea has led to the discovery of compounds including methyl 2,6-dihydroxy-4-methylbenzoate and related semi-synthetic derivatives. These compounds have shown significant antimicrobial and antitubercular activities. Specifically, some semi-synthetic analogues exhibited better antitubercular activity than the isolated metabolites, offering potential in combating tuberculosis (Tatipamula & Vedula, 2019; Bharadwaj & Sastry, 2019).

Antifungal Properties

Phthalide derivatives, including 5-(3′-methyl-2′-butenyl)-2-hydroxy-3-methoxy-4-methylbenzoic acid, isolated from the plant endophytic fungus Pestalotiopsis photiniae, have shown significant antifungal activities against plant pathogens. This suggests their potential use in agricultural applications to protect crops from fungal diseases (Yang et al., 2011).

Bioactive Phenyl Ether Derivatives

A study on the marine-derived fungus Aspergillus carneus has identified compounds like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, demonstrating strong antioxidant activities. Such findings highlight the potential of these compounds in developing antioxidant-rich therapeutic agents (Xu et al., 2017).

Molecular Design and Photo-Switching

A study focusing on molecular design approaches created visible light-triggered azo-derivatives. These derivatives, including compounds like 4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid, exhibited slow rates of isomerization, paving the way for potential applications in the development of functional polymers and smart materials (Pirone et al., 2020).

DNA Binding Properties

Schiff base ligands derived from condensation with compounds like 3-methoxy-2-hydroxybenzaldehyde have been analyzed for their DNA-binding properties. These studies contribute to the understanding of molecular interactions in biological systems, potentially aiding in the development of new pharmaceutical agents (Jamshidvand et al., 2018).

properties

IUPAC Name

2-hydroxy-3-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYSDSIOHDHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262766
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxy-4-methylbenzoic acid

CAS RN

77869-40-0
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77869-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydroxy-3-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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